tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate
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Overview
Description
tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C12H21NO4S and a molecular weight of 275.37 g/mol . It is characterized by the presence of a morpholine ring, a tert-butyl ester group, and an acetylsulfanyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and acetylsulfanyl reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding thiol derivative.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The morpholine ring may also interact with biological membranes or other cellular components, influencing the compound’s overall activity .
Comparison with Similar Compounds
tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-butyl 2-[(methylsulfanyl)methyl]morpholine-4-carboxylate: This compound has a methylsulfanyl group instead of an acetylsulfanyl group, which may result in different chemical reactivity and biological activity.
tert-butyl 2-[(acetylsulfanyl)methyl]piperidine-4-carboxylate: This compound has a piperidine ring instead of a morpholine ring, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-(acetylsulfanylmethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-9(14)18-8-10-7-13(5-6-16-10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVONQGWHHUDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CN(CCO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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